molecular formula C16H11ClF3N3O3S B2681632 3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 321385-88-0

3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2681632
CAS No.: 321385-88-0
M. Wt: 417.79
InChI Key: XMPVCPWMYDQNPB-UHFFFAOYSA-N
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Description

3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with chloro, trifluoromethyl, and phenoxy groups, the latter of which is further substituted with a methylsulfonylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the methylsulfonyl group.

    Phenoxy Substitution: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated pyridine.

    Final Assembly: The final compound is assembled by coupling the pyrazole-substituted phenol with the chlorinated and trifluoromethylated pyridine under suitable conditions, often involving a base and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

    Reduction: Reduction reactions may target the nitro or sulfonyl groups, leading to amine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride, are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives with altered electronic and steric properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability, while the pyrazole moiety is a known scaffold in various bioactive molecules.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, where its unique electronic properties could be advantageous.

Mechanism of Action

The mechanism of action for any bioactive derivatives of this compound would depend on the specific molecular targets and pathways involved. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-methylpyridine: Similar structure but with a methyl group instead of trifluoromethyl.

    3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-ethylpyridine: Similar structure but with an ethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine imparts unique electronic properties, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O3S/c1-27(24,25)23-6-5-14(22-23)10-3-2-4-12(7-10)26-15-13(17)8-11(9-21-15)16(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVCPWMYDQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC(=N1)C2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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